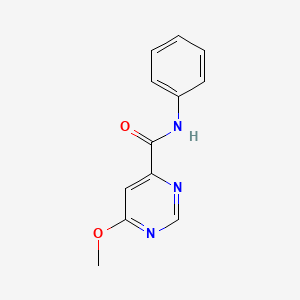![molecular formula C17H13BrClN3O B2672908 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone CAS No. 1257548-56-3](/img/structure/B2672908.png)
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d]imidazole, an azetidine, and a phenyl group. The benzo[d]imidazole is a fused aromatic ring system that is a part of many biologically active compounds . The azetidine ring is a four-membered cyclic amine, which is found in many pharmaceuticals. The phenyl group is a common structural component in many organic compounds.
Scientific Research Applications
Antitumor Activity
The compound’s structural features make it an interesting candidate for antitumor research. Researchers have synthesized derivatives of this compound and evaluated their inhibitory activities against various tumor cell lines, such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . Further investigations into its mechanism of action and potential as a chemotherapeutic agent are warranted.
Antimicrobial Properties
Imidazole-containing compounds often exhibit antimicrobial activity. This compound’s benzodiazole-imidazole hybrid structure could contribute to its effectiveness against bacteria, fungi, and protozoa. Researchers have explored its potential as an antibacterial, antifungal, and antiprotozoal agent . Investigating its mode of action and optimizing its efficacy could lead to novel antimicrobial drugs.
Other Applications
Beyond the mentioned fields, researchers might explore its potential in areas such as antiallergic, antipyretic, and antihelmintic activities. Additionally, investigating its interactions with specific protein targets (e.g., enzymes, receptors) could reveal novel therapeutic avenues.
Future Directions
properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(5-bromo-2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O/c18-11-5-6-13(19)12(7-11)17(23)22-8-10(9-22)16-20-14-3-1-2-4-15(14)21-16/h1-7,10H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRDIHPSIDYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2672825.png)
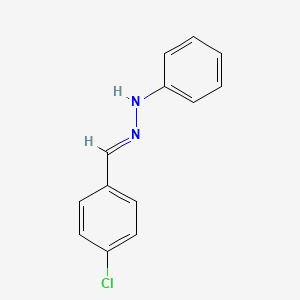

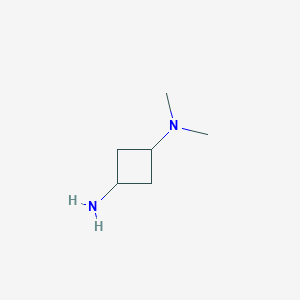
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2672830.png)
![7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2672833.png)
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2672834.png)
![1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one](/img/structure/B2672837.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2672841.png)
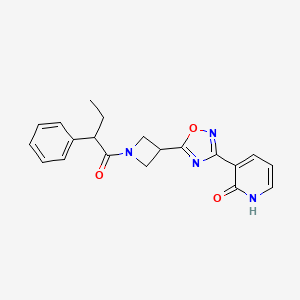
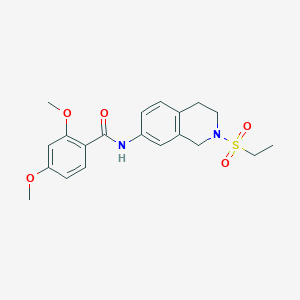
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2672844.png)
